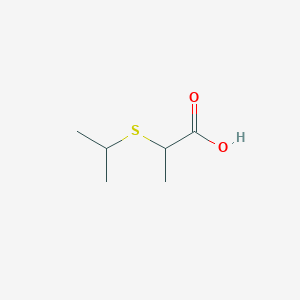

4-(4-Methyl-1,3-oxazol-5-yl)aniline

Overview

Description

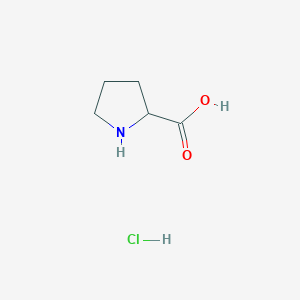

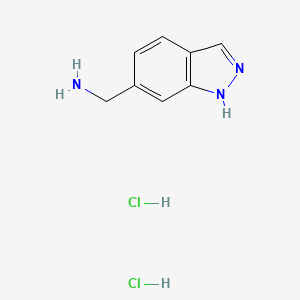

“4-(4-Methyl-1,3-oxazol-5-yl)aniline” is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years due to their wide spectrum of biological activities . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .Molecular Structure Analysis

The molecular structure of “4-(4-Methyl-1,3-oxazol-5-yl)aniline” consists of a five-membered oxazole ring attached to an aniline group . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis

Oxazole derivatives have been found to exhibit a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .Physical And Chemical Properties Analysis

“4-(4-Methyl-1,3-oxazol-5-yl)aniline” is a powder at room temperature .Scientific Research Applications

Biological Activities of Oxazole Derivatives

Oxazole derivatives, including “4-(4-Methyl-1,3-oxazol-5-yl)aniline”, have been found to have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Synthesis of Oxazole-Based Molecules

The synthesis of oxazole-based molecules, including “4-(4-Methyl-1,3-oxazol-5-yl)aniline”, has been an interesting field for a long time . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Pharmacological Applications

The inhibition of human carbonic anhydrases (hCAs) by oxazole derivatives has a wide range of pharmacological applications . These include areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Anticancer Activity

Oxazole derivatives have been evaluated for their anticancer activity on various human tumor cell lines . The structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold in these derivatives influences their anti-tumor activity .

Antimicrobial Activity

Oxazole derivatives have shown potent antimicrobial activity . For example, 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one showed potent antibacterial activity .

Antifungal Activity

Oxazole derivatives have also exhibited moderate antifungal activity . For instance, 3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one exhibited moderate antifungal activity .

Mechanism of Action

Target of Action

The primary target of “4-(4-Methyl-1,3-oxazol-5-yl)aniline” is human carbonic anhydrases (hCAs), which are enzymes involved in many important physiological and pathological processes . This compound, also known as oxazopt, has exhibited the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Mode of Action

The compound’s interaction with its targets involves inhibition of the hCAs, particularly hCA II . The molecule contains numerous reactive sites that facilitate a variety of applications in the fields of chemistry, biology, and material science .

Biochemical Pathways

The affected pathways primarily involve those regulated by hCAs. These enzymes play a crucial role in maintaining pH and CO2/HCO3- balance in various tissues, participating in biosynthetic reactions, and more . Inhibition of these enzymes can lead to significant downstream effects, including potential therapeutic applications in ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Result of Action

The compound’s action results in a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . It also exhibits cytotoxic activity .

Safety and Hazards

The safety information for “4-(4-Methyl-1,3-oxazol-5-yl)aniline” indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Oxazole derivatives, including “4-(4-Methyl-1,3-oxazol-5-yl)aniline”, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name |

4-(4-methyl-1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYHPMBYDBNIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-1,3-oxazol-5-yl)aniline | |

CAS RN |

267648-20-4 | |

| Record name | 4-(4-methyl-1,3-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [3-(chlorosulfonyl)phenyl]acetate](/img/structure/B3381660.png)

![. 6,7-Dihydro-4H-pyrano[4,3-D]thiazole-2-carboxylic acid, lithium](/img/structure/B3381671.png)

![4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one](/img/structure/B3381700.png)

![1-[(2-Methylpropyl)sulfanyl]propan-2-one](/img/structure/B3381722.png)

![{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride](/img/structure/B3381744.png)